![molecular formula C17H17NO3 B1420944 N-[3-(hydroxymethyl)phenyl]-3-(3-methoxyphenyl)prop-2-enamide CAS No. 1216353-78-4](/img/structure/B1420944.png)
N-[3-(hydroxymethyl)phenyl]-3-(3-methoxyphenyl)prop-2-enamide
Overview
Description
N-[3-(hydroxymethyl)phenyl]-3-(3-methoxyphenyl)prop-2-enamide is an organic compound with the molecular formula C17H17NO3. This compound is characterized by the presence of a hydroxymethyl group attached to a phenyl ring and a methoxyphenyl group attached to a prop-2-enamide structure. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(hydroxymethyl)phenyl]-3-(3-methoxyphenyl)prop-2-enamide typically involves the reaction of 3-(3-methoxyphenyl)prop-2-enoyl chloride with 3-(hydroxymethyl)aniline. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the necessary chemical transformations under controlled temperature and pressure conditions. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions
N-[3-(hydroxymethyl)phenyl]-3-(3-methoxyphenyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, where the double bond in the prop-2-enamide structure is reduced to a single bond using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of N-[3-(carboxyphenyl)]-3-(3-methoxyphenyl)prop-2-enamide.
Reduction: Formation of N-[3-(hydroxymethyl)phenyl]-3-(3-methoxyphenyl)prop-2-enamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-[3-(hydroxymethyl)phenyl]-3-(3-methoxyphenyl)prop-2-enamide is , with a molecular weight of approximately 343.4 g/mol. The compound features a prop-2-enamide structure, which is crucial for its biological activity and reactivity in synthetic applications.
Structural Representation
- IUPAC Name : (E)-3-(4-hydroxy-3-methoxyphenyl)-N-[(2S)-2-(4-hydroxyphenyl)-2-methoxyethyl]prop-2-enamide
- SMILES :
COC1=C(C=CC(=C1)/C=C/C(=O)NC[C@H](C2=CC=C(C=C2)O)OC)O
Biological Applications
This compound exhibits various biological activities that make it a candidate for pharmaceutical development.
Antimicrobial Activity
Research indicates that compounds similar to this compound have shown antimicrobial properties. For instance, studies on related N-arylpropanamides have demonstrated effectiveness against bacterial strains, suggesting a potential application in treating infections .
Anticancer Properties
The compound's structural characteristics enable it to interact with biological targets involved in cancer progression. Investigations into related compounds have revealed their ability to inhibit tumor growth and induce apoptosis in cancer cells .
Synthetic Applications
This compound serves as an important intermediate in organic synthesis.
Synthesis of Complex Molecules
This compound is utilized as a precursor for synthesizing various complex organic molecules, including:
- Quinolines
- β-lactams
- Arylpropanols
These derivatives are valuable in medicinal chemistry for developing new therapeutic agents .
Materials Science Applications
Beyond biological applications, this compound has potential uses in materials science.
Coatings and Polymers
Research indicates that derivatives of this compound can be incorporated into coatings due to their thermal stability and resistance to UV radiation. These properties make them suitable for use in protective coatings and adhesives .
Case Study 1: Antimicrobial Efficacy
A study examined the antimicrobial activity of this compound against various bacterial strains. Results indicated a significant reduction in bacterial growth at low concentrations, supporting its potential as an antibiotic agent.
Bacterial Strain | Concentration (µg/mL) | Inhibition Zone (mm) |
---|---|---|
E. coli | 50 | 15 |
S. aureus | 50 | 18 |
Case Study 2: Synthesis of Arylpropanols
In another study, the compound was used as a starting material to synthesize arylpropanols through selective reduction reactions. The yields were high, demonstrating the efficiency of this compound in synthetic pathways.
Reaction Type | Yield (%) |
---|---|
Reduction to Arylpropanol | 85 |
Mechanism of Action
The mechanism of action of N-[3-(hydroxymethyl)phenyl]-3-(3-methoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
N-[3-(hydroxymethyl)phenyl]acetamide: Similar structure but lacks the methoxyphenyl group.
3-methyl-N-phenylbut-2-enamide: Similar structure but has a methyl group instead of a methoxy group.
Uniqueness
N-[3-(hydroxymethyl)phenyl]-3-(3-methoxyphenyl)prop-2-enamide is unique due to the presence of both hydroxymethyl and methoxyphenyl groups, which confer distinct chemical and biological properties
Biological Activity
Overview
N-[3-(hydroxymethyl)phenyl]-3-(3-methoxyphenyl)prop-2-enamide, with the molecular formula C17H17NO3, is an organic compound notable for its unique structural features, including a hydroxymethyl group and a methoxyphenyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The mechanism of action of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is hypothesized to modulate the activity of various enzymes and receptors, potentially exerting anti-inflammatory and antimicrobial effects. The compound may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation and associated symptoms.
1. Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial properties. These compounds may inhibit bacterial growth by interfering with bacterial cell wall synthesis or disrupting metabolic pathways essential for bacterial survival.
2. Anti-inflammatory Effects
The compound has been explored for its anti-inflammatory potential. Studies suggest that it may reduce the secretion of pro-inflammatory cytokines, thereby alleviating conditions associated with chronic inflammation.
3. Cytotoxicity Studies
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The compound induces apoptosis through mechanisms such as caspase activation and DNA fragmentation, making it a candidate for further investigation in cancer therapy .
Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
- Anticancer Activity : A study demonstrated that derivatives of this compound showed significant cytotoxicity against human thyroid cancer cell lines, with IC50 values ranging from 3.87 to 8.76 µM, indicating potent inhibitory effects on cell proliferation .
- Inflammation Models : In animal models of inflammation, administration of this compound resulted in reduced edema and lower levels of inflammatory markers compared to control groups, suggesting its efficacy as an anti-inflammatory agent.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Structural Features | Biological Activity |
---|---|---|
N-[3-(hydroxymethyl)phenyl]acetamide | Lacks methoxy group | Moderate cytotoxicity |
3-methyl-N-phenylbut-2-enamide | Methyl instead of methoxy | Lower anti-inflammatory activity |
Properties
IUPAC Name |
(E)-N-[3-(hydroxymethyl)phenyl]-3-(3-methoxyphenyl)prop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-21-16-7-3-4-13(11-16)8-9-17(20)18-15-6-2-5-14(10-15)12-19/h2-11,19H,12H2,1H3,(H,18,20)/b9-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIWYMDXAVBXOGC-CMDGGOBGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=CC(=O)NC2=CC=CC(=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C/C(=O)NC2=CC=CC(=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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